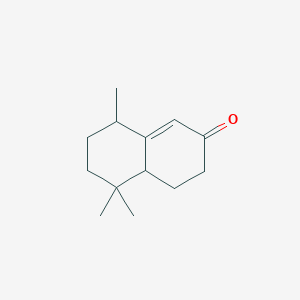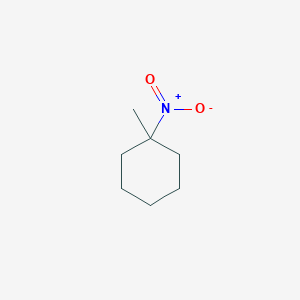
1-Methyl-1-nitrocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-nitrocyclohexane is an organic compound with the molecular formula C7H13NO2 It is a nitroalkane derivative of cyclohexane, characterized by a nitro group (-NO2) and a methyl group (-CH3) attached to the same carbon atom on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-nitrocyclohexane can be synthesized through the nitration of 1-methylcyclohexane. The nitration process typically involves the reaction of 1-methylcyclohexane with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-nitrocyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions to form nitroso derivatives or other oxidized products.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Reduction: 1-Methyl-1-aminocyclohexane.
Oxidation: 1-Methyl-1-nitrosocyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-1-nitrocyclohexane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-1-nitrocyclohexane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Nitrocyclohexane: Lacks the methyl group, making it less sterically hindered.
1-Methyl-2-nitrocyclohexane: Has the nitro group on a different carbon, leading to different chemical properties.
1-Methyl-1-nitroethane: A smaller molecule with different reactivity due to the absence of the cyclohexane ring.
Uniqueness: 1-Methyl-1-nitrocyclohexane is unique due to the presence of both a nitro group and a methyl group on the same carbon atom of the cyclohexane ring
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-methyl-1-nitrocyclohexane |
InChI |
InChI=1S/C7H13NO2/c1-7(8(9)10)5-3-2-4-6-7/h2-6H2,1H3 |
InChI Key |
FPEIBPNUDALRCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


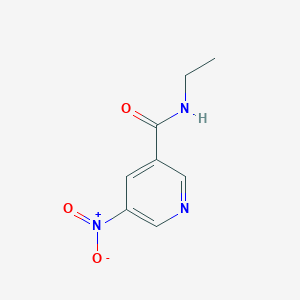
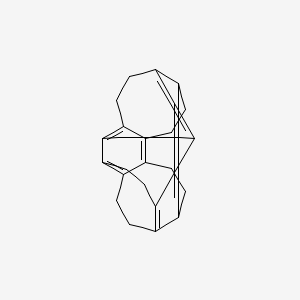
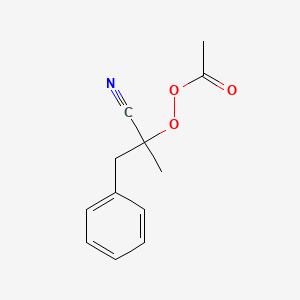
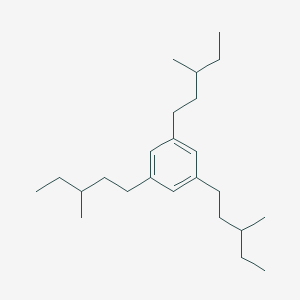
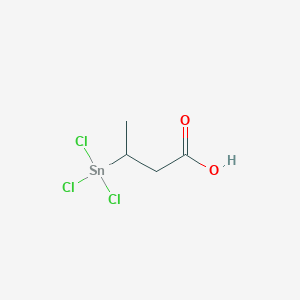
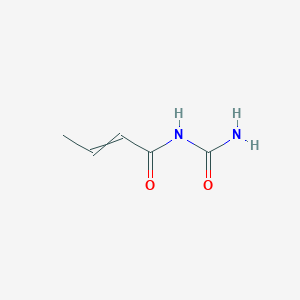
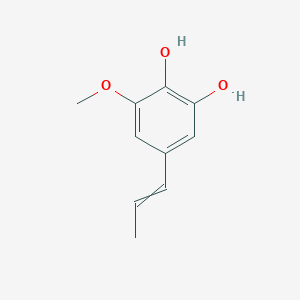
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)
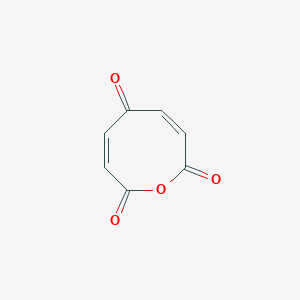
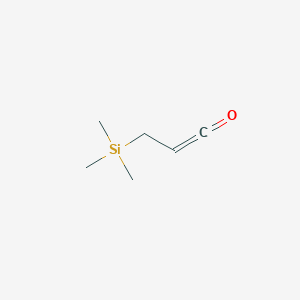
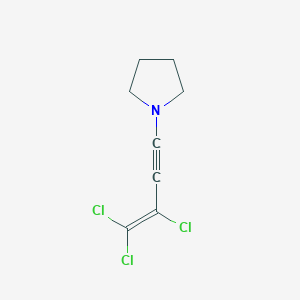
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)
![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)
